3-[7-(3-Bromophenyl)-5-(3,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol
Description
This compound belongs to the triazolo[1,5-a]pyrimidine class, characterized by a fused heterocyclic core with substitutions at positions 3, 5, and 5. The 3-bromophenyl group at position 7 introduces steric bulk and electron-withdrawing effects, while the 3,4-dimethoxyphenyl substituent at position 5 provides electron-donating methoxy groups. The propan-1-ol chain at position 2 enhances hydrophilicity compared to simpler alkyl or aryl substituents. Limited experimental data are available due to restricted access to primary literature (e.g., PubChem requires JavaScript for full details ).
Properties
IUPAC Name |
3-[7-(3-bromophenyl)-5-(3,4-dimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN4O3/c1-29-19-9-8-14(12-20(19)30-2)17-13-18(15-5-3-6-16(23)11-15)27-22(24-17)25-21(26-27)7-4-10-28/h3,5-6,8-9,11-13,18,28H,4,7,10H2,1-2H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCHWPYRGSILJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(N3C(=NC(=N3)CCCO)N2)C4=CC(=CC=C4)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[7-(3-Bromophenyl)-5-(3,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol represents a novel addition to the class of triazolopyrimidines, which have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of the compound involves a series of reactions starting from appropriate chalcone derivatives. The key steps typically include:
- Formation of Chalcone Derivative : The initial step often utilizes Claisen–Schmidt condensation to form a chalcone.
- Cyclocondensation : This step involves the reaction of the chalcone with 1,3-dimethylbarbituric acid in the presence of a Lewis base catalyst such as triethylamine.
- Characterization : The compound is characterized using various spectroscopic methods including NMR and IR spectroscopy to confirm its structure.
Antitumor Activity
Research has indicated that compounds within this class exhibit significant antitumor properties. For instance:
- In vitro Studies : The compound was tested against various cancer cell lines (e.g., A-549 and HepG-2) using the MTT assay. Results demonstrated that it possesses potent cytotoxic effects comparable to standard chemotherapeutics like Cisplatin .
Antiviral Activity
Additionally, structural modifications in similar triazolopyrimidine derivatives have shown promising antiviral activities:
- Mechanism of Action : Studies suggest that these compounds may inhibit viral replication through interference with viral polymerases or other essential enzymes involved in the viral life cycle .
Pharmacological Properties
The pharmacological profile of 3-[7-(3-Bromophenyl)-5-(3,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol includes:
- Antioxidant Activity : Some studies have indicated that related compounds exhibit antioxidant properties which could contribute to their therapeutic efficacy by reducing oxidative stress in cells.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in tumor progression and metastasis.
Case Studies and Research Findings
Several studies have explored the biological activity of similar triazolopyrimidine derivatives:
Scientific Research Applications
3-[7-(3-Bromophenyl)-5-(3,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol is a triazolopyrimidine derivative with potential applications in scientific research. The compound's applications stem from its unique molecular structure, which includes a bromophenyl and a dimethoxyphenyl group attached to a triazolopyrimidine core. This arrangement gives it distinct chemical and biological properties, making it valuable in various scientific fields.
Applications
3-[7-(3-Bromophenyl)-5-(3,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol has several applications in scientific research:
- Drug Discovery and Development The compound's ability to interact with molecular targets such as enzymes or receptors makes it valuable in drug discovery and development. The triazolopyrimidine core may bind to active sites, modulating their activity and influencing biochemical pathways.
- Medicinal Chemistry As a triazolopyrimidine derivative, this compound is significant due to its potential biological activities and applications in medicinal chemistry.
- ** modification for biological activity** The compound can undergo various chemical reactions that are important for modifying its structure to enhance its biological activity or create derivatives with novel properties.
Triazolopyrimidines
3-[7-(3-Bromophenyl)-5-(3,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol belongs to the triazolopyrimidine class of compounds. Triazolopyrimidines have a broad range of applications :
- antimicrobial, anticonvulsant, and anticancer agents
- inhibition of c-Met kinases
- treatment of Huntington’s disease
- modulators of Janus-family kinase-related diseases
Synthesis
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The triazolo-pyrimidine core is a versatile scaffold, with substituent variations critically influencing physicochemical and biological properties. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Triazolo-Pyrimidine Derivatives
*Estimated based on formula C₂₃H₂₃BrN₄O₃.
Substituent Effects on Physicochemical Properties
- Halogen Substitution : The target compound’s 3-bromophenyl group offers greater steric hindrance and polarizability compared to 2-chlorophenyl () or unsubstituted aryl groups. Bromine’s larger atomic radius may enhance π-π stacking in biological targets .
- Electron-Donating vs.
- Hydrophilicity : The propan-1-ol chain (target and ) increases water solubility compared to carbonyl () or methyl groups, critical for bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
